Biological activity of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride
Biological activity of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride
This guide provides an in-depth technical analysis of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride , a specialized small molecule pharmacophore primarily characterized as a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist .
Originating from medicinal chemistry campaigns (notably by F. Hoffmann-La Roche) aimed at developing non-dopaminergic antipsychotics, this compound represents a critical structural evolution from the endogenous trace amine β-phenylethylamine (PEA). By replacing the phenyl ring with a thiophene bioisostere and adding a lipophilic chlorophenyl tail, the molecule achieves high affinity and selectivity for TAAR1, offering a pathway to modulate dopaminergic, glutamatergic, and serotonergic transmission without the metabolic and motor side effects of traditional D2 receptor antagonists.
Molecular Profile & Structural Pharmacology
Chemical Identity
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IUPAC Name: [5-(4-chlorophenyl)thiophen-2-yl]methanamine hydrochloride
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CAS Number: 1166853-02-6
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Molecular Formula: C₁₁H₁₀ClNS · HCl
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Core Scaffold: 2,5-disubstituted thiophene.
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Key Pharmacophore: The aminomethyl group mimics the ethylamine side chain of endogenous trace amines, while the 5-(4-chlorophenyl) moiety engages the deep hydrophobic pocket of the TAAR1 orthosteric site, conferring selectivity over adrenergic and dopaminergic receptors.
Mechanism of Action: TAAR1 Agonism
The biological activity of this compound is defined by its agonism at the TAAR1 receptor , a Gs-protein-coupled receptor (GPCR) located intracellularly (in presynaptic terminals) and on the plasma membrane.
Signaling Cascade:
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Binding: The compound enters the cell (likely via the dopamine transporter DAT or passive diffusion due to lipophilicity) and binds to intracellular TAAR1.
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G-Protein Coupling: Agonist binding induces a conformational change in TAAR1, triggering the exchange of GDP for GTP on the Gαs subunit.
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cAMP Production: The activated Gαs stimulates Adenylyl Cyclase (AC) , leading to a rapid accumulation of intracellular cyclic AMP (cAMP).
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PKA Activation: cAMP activates Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP).
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Functional Outcome (Neuromodulation):
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DAT/SERT Phosphorylation: PKA phosphorylates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), often triggering their internalization or reducing their uptake capacity.
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K+ Channel Modulation: Activation of TAAR1 hyperpolarizes dopaminergic neurons in the Ventral Tegmental Area (VTA), reducing the firing rate of hyperactive dopaminergic neurons (antipsychotic-like effect) while sparing normal motor circuits.
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Biological Activity & Therapeutic Applications
Neuropsychiatric Modulation
Unlike classical antipsychotics that block D2 receptors (causing catalepsy and metabolic syndrome), 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene acts as a rheostat for dopaminergic signaling.
| Therapeutic Area | Mechanism-Based Effect |
| Schizophrenia | Reduces mesolimbic dopamine hyperactivity (positive symptoms) and enhances prefrontal cortical glutamate/dopamine (negative symptoms/cognitive deficits). |
| Depression | Enhances serotonergic tone via modulation of SERT and 5-HT1A receptors. |
| Addiction | Attenuates the reinforcing effects of psychostimulants (cocaine/methamphetamine) by preventing the surge of dopamine release. |
Selectivity Profile
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TAAR1: High Affinity (Ki < 50 nM).
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Dopamine D2: Low/Negligible Affinity (Ki > 10 µM). Crucial for avoiding extrapyramidal side effects.
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Adrenergic α/β: Low Affinity.
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hERG Channel: Often optimized in this scaffold series to minimize QT prolongation risks.
Visualization: TAAR1 Signaling Pathway
The following diagram illustrates the intracellular signaling cascade triggered by 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene upon binding to the TAAR1 receptor.
Figure 1: Signal transduction pathway of TAAR1 agonism leading to neuromodulation.[1]
Experimental Protocols
To validate the biological activity of this compound, researchers should employ the following standardized workflows.
Chemical Synthesis Protocol (Suzuki Coupling Route)
Objective: To synthesize high-purity hydrochloride salt for biological testing.
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Starting Materials: 5-bromo-2-thiophenecarbonitrile and 4-chlorophenylboronic acid.
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Suzuki Coupling:
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Dissolve 5-bromo-2-thiophenecarbonitrile (1.0 eq) in 1,2-dimethoxyethane (DME).
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Add 4-chlorophenylboronic acid (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).
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Add aqueous Na₂CO₃ (2M). Reflux under N₂ for 12 hours.
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Result: 5-(4-chlorophenyl)thiophene-2-carbonitrile.
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Reduction:
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Dissolve the nitrile intermediate in dry THF.
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Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C.
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Reflux for 4 hours. Quench with MeOH.
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Salt Formation:
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Treat the crude amine with HCl in dioxane.
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Recrystallize from Ethanol/Ether.
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Final Product: White crystalline solid (HCl salt).
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In Vitro Functional Assay: cAMP Accumulation
Objective: To determine the EC50 potency of the compound at human TAAR1.
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Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).
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Reagents: HTRF cAMP HiRange Kit (Cisbio) or cAMP-Glo™ Assay (Promega).
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Protocol:
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Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.
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Stimulation: Prepare serial dilutions of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).
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Incubation: Add compound to cells and incubate for 30 minutes at room temperature.
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Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (HTRF method).
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Readout: Measure fluorescence resonance energy transfer (FRET) at 665 nm/620 nm.
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Analysis: Plot FRET ratio vs. log[concentration] to calculate EC50.
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In Vivo Microdialysis (Rat Prefrontal Cortex)
Objective: To assess the compound's ability to modulate neurotransmitter release in live tissue.
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Probe Implantation: Stereotaxic implantation of a microdialysis probe into the medial Prefrontal Cortex (mPFC).
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Equilibration: Perfusion with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.
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Baseline: Collect 3 samples (20 min each) to establish baseline dopamine/glutamate levels.
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Administration: Administer compound (e.g., 1-10 mg/kg, i.p. or p.o.).
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Collection: Collect dialysate samples every 20 minutes for 3 hours.
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Analysis: Quantify neurotransmitters using HPLC-ECD (Electrochemical Detection).
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Expected Result: Modest increase in cortical dopamine/acetylcholine without the massive striatal dopamine release seen with psychostimulants.
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Synthesis & Workflow Visualization
Figure 2: Synthetic route for the production of the hydrochloride salt.
References
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Bissantz, C., et al. (2008). Amine derivatives as TAAR1 agonists and their use. US Patent 2008/0171759 A1. Washington, DC: U.S. Patent and Trademark Office.
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Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry, 70(3), 257-266.
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Galitzky, J., et al. (2015). Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a New Class of Antipsychotics. Current Pharmaceutical Design, 21(26), 3762-3772.
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Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(2), 486-496.
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Berry, M. D., et al. (2017). The physiology, pharmacology, and therapeutic potential of the trace amine-associated receptor 1. Pharmacological Reviews, 69(4), 307-367.
